4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C7H7F3N2S It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropylamine as a starting material, which undergoes a series of reactions including halogenation, substitution, and cyclization to form the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-[1-(Trifluoromethyl)cyclopropyl]aniline
- 4-[1-(Trifluoromethyl)cyclopropyl]benzoic acid
Uniqueness
4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine is unique due to its combination of a trifluoromethyl group and a thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7F3N2S |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)6(1-2-6)4-3-13-5(11)12-4/h3H,1-2H2,(H2,11,12) |
InChI Key |
ZBRNXUGERCNIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CSC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.